Cucurbitacin D

Catalog No.
S630698
CAS No.
3877-86-9
M.F
C30H44O7
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin D

CAS Number

3877-86-9

Product Name

Cucurbitacin D

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1

InChI Key

SRPHMISUTWFFKJ-QJNWWGCFSA-N

Synonyms

23,24-dihydro-cucurbitacin D, cucurbitacin D, elatericin A

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O

The exact mass of the compound Cucurbitacin D is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cucurbitacin D (CAS: 3877-86-9) is a highly oxygenated tetracyclic triterpenoid of the cucurbitane class, distinguished by a free hydroxyl group at the C-25 position. In procurement and material selection, it is primarily sourced as a potent STAT3 pathway inhibitor, a unique disruptor of the Hsp90 chaperone machinery, and a specific macrophage inflammasome activator [1]. Unlike its heavily utilized acetylated analog, Cucurbitacin B, the free C-25 hydroxyl in Cucurbitacin D provides a distinct polarity profile and an essential reactive site for semi-synthetic modifications, making it a critical baseline material for both advanced formulation development and targeted immunological research [2].

Research Fit

Hsp90 Chaperone DisruptionStudy fit for cochaperone interactions and client protein depletion without heat shock response
JAK/STAT3 Pathway ResearchSupports oncogenic signaling pathway studies and STAT3-dependent transcription research
Cell-Model Endpoint ReviewSupports cytotoxicity screening in human cancer cell lines; verify in specific model

Substituting Cucurbitacin D with the more common Cucurbitacin B or Cucurbitacin E fundamentally alters assay thermodynamics and derivatization potential due to the presence of a C-25 acetyl group in the latter compounds [2]. This acetylation significantly increases lipophilicity, which can cause precipitation in aqueous biological assays and entirely blocks the C-25 site from direct conjugation chemistries [2]. Furthermore, substituting Cucurbitacin D with classical Hsp90 inhibitors, such as geldanamycin, fails in mechanistic studies because classical inhibitors trigger a massive compensatory Heat Shock Response (HSR), whereas Cucurbitacin D uniquely depletes Hsp90 clients without inducing this confounding survival mechanism[1].

Substitution Risk

Cucurbitacin ECytotoxicity profile varies by cell line; reported IC50 differences require model-specific verification
Cucurbitacin BEcdysteroid receptor potency context differs; Hsp90 disruption mechanism not established
Cucurbitacin IProliferation inhibition potency may not transfer; verify target-specific pathway readouts

Polarity and Derivatization Advantage vs. Cucurbitacin B

Cucurbitacin D lacks the C-25 acetyl group characteristic of Cucurbitacin B, possessing a free hydroxyl group instead. This structural distinction significantly lowers its partition coefficient (logP), increasing its relative polarity and improving aqueous compatibility in biological assay formulations. Furthermore, the free C-25 hydroxyl group provides an essential reactive anchoring point for semi-synthetic derivatization, a pathway completely blocked in the acetylated Cucurbitacin B [1].

Evidence DimensionC-25 functional group and relative lipophilicity
Target Compound DataFree C-25 hydroxyl, lower logP, higher relative polarity
Comparator Or BaselineCucurbitacin B (C-25 acetylated, higher logP, strictly lipophilic)
Quantified DifferenceComplete availability of C-25 for conjugation in CuD; measurable reduction in logP
ConditionsStandard physicochemical profiling and semi-synthetic derivatization workflows

Buyers requiring a triterpenoid scaffold for targeted drug delivery conjugation or improved aqueous assay formulation must select Cucurbitacin D over Cucurbitacin B.

Gastric Cancer Cytotoxicity
Head-to-head
Cucurbitacin D IC50 0.3 μg/mLCucurbitacin E IC50 0.1 μg/mL
Cytotoxicity endpoint context varies by cell line; verify in AGS model
MTT assay, 24 h

HSP90 Client Degradation Without Heat Shock Response

Cucurbitacin D disrupts the Hsp90-Cdc37 and Hsp90-p23 heteroprotein complexes, leading to the degradation of client proteins at nanomolar concentrations. Crucially, unlike classical N-terminal Hsp90 inhibitors (e.g., Geldanamycin), Cucurbitacin D achieves this client depletion without inducing the Heat Shock Response (HSR), maintaining baseline levels of Hsp27 and Hsp70 even at 5x IC50 concentrations [1].

Evidence DimensionHeat Shock Response (HSR) induction during client degradation
Target Compound DataDepletes Hsp90 clients with NO increase in Hsp27/Hsp70 levels
Comparator Or BaselineClassical N-terminal Hsp90 inhibitors (triggers massive compensatory upregulation of Hsp27/Hsp70)
Quantified DifferenceAbsence of HSR marker elevation at 5x IC50 concentrations
ConditionsMCF7 breast cancer cell lysates, Western blot analysis

Cucurbitacin D is essential for researchers who need to inhibit chaperone function without triggering the compensatory survival mechanisms that confound efficacy data.

Ecdysteroid Receptor Selectivity
Head-to-head
Cucurbitacin D EC50 10 μM, Kd 50 μMCucurbitacin B EC50 1.5 μM, Kd 5 μM
Ecdysteroid antagonism potency context may differ 6.7-fold; not reflective of Hsp90 activity
Drosophila BII cell line

Inflammasome Activation in Macrophages

Beyond general cytotoxicity, Cucurbitacin D acts as a highly specific immunomodulator by activating the NALP3/ASC inflammasome. In macrophage models, it significantly enhances LPS-induced IL-1β production and caspase-1 activation independent of ERK1/2 pathways, distinguishing it from other triterpenoids that typically act only as broad anti-inflammatories [1].

Evidence DimensionIL-1β production and NALP3/ASC complex formation
Target Compound DataPotent induction of caspase-1 and IL-1β release
Comparator Or BaselineBaseline Macrophages (Minimal baseline IL-1β release without activator)
Quantified DifferenceSignificant dose-dependent increase in IL-1β secretion
ConditionsLPS-primed THP-1, BMDMs, and RAW264 macrophage cultures

This unique mechanism positions Cucurbitacin D as a specialized positive control for inflammasome activation assays, distinct from its use in oncology.

T-Cell Lymphoma Proliferation
Reported
Cucurbitacin D: weaker inhibitionCucurbitacin I: stronger inhibition (P<0.05)
Proliferation endpoint differs between analogs; verify in hematological models
EL4 mouse T-cell assay

STAT3 Inhibition and Apoptosis Potency

Cucurbitacin D exhibits potent antiproliferative activity by directly inhibiting the phosphorylation of STAT3 at both Ser727 and Tyr705 residues. This dual inhibition effectively downregulates downstream targets such as c-Myc and MMP9, yielding nanomolar IC50 values (250–400 nM) and driving robust apoptosis in cancer models [1].

Evidence DimensionCell viability IC50 and STAT3 suppression
Target Compound DataIC50 of 250–400 nM with complete suppression of pSTAT3
Comparator Or BaselineUntreated baseline (High constitutive pSTAT3 and proliferation)
Quantified Difference>50% reduction in cell viability at nanomolar concentrations
ConditionsCaSki and SiHa cervical cancer cell lines, 24-hour treatment

Validates Cucurbitacin D as a highly potent, procurement-ready STAT3 inhibitor for oncology screening and pathway validation.

Cancer Cell Line IC50 Panel
Reported
MDA-MB-231 4.0 μM · HepG2 5.0 μM · HCT-116 7.6 μM · MCF-7 26.7 μM
Cell-model response varies; supports dose-range selection per cell line
MTT assay, 72 h
In Vivo Cervical Model
Supporting evidence
1 mg/kg, orthotopic CaSki xenograft, tumor growth inhibition
Supports in vivo model-response interpretation for cervical cancer research
Athymic nude mice; verify dose-response
Hsp90 Mechanism
Class-level inference
ATPase IC50 0.12 μM; disrupts Cdc37/p23; no HSR induction
Unique cochaperone disruption mechanism context, avoids heat shock confounding
Biochemical assay; cell-based confirmation

Semi-Synthetic Triterpenoid Development

Due to its free C-25 hydroxyl group, Cucurbitacin D serves as a critical starting material for synthesizing novel, targeted cucurbitane derivatives—a derivatization route that is structurally blocked in the acetylated Cucurbitacin B [1].

HSP90 Chaperone Machinery Research

Ideal for mechanistic studies requiring Hsp90 client degradation without triggering the Heat Shock Response (HSR), allowing researchers to bypass the confounding survival mechanisms introduced by classical N-terminal inhibitors[2].

Inflammasome & Macrophage Activation Assays

Utilized as a highly specific chemical probe to study NALP3/ASC inflammasome assembly and caspase-1 activation in immunological models, distinguishing it from other generally cytotoxic triterpenoids [3].

STAT3 Pathway Oncology Screening

Serves as a highly potent, polar reference standard for evaluating STAT3 phosphorylation inhibitors in cervical, breast, and leukemia cancer cell lines, offering improved handling over highly lipophilic analogs[4].

Application Fit

Application
Selection Property
Validation Focus
Hsp90 cochaperone disruption studies
Client protein depletion without heat shock response
Cochaperone interaction and ATPase inhibition endpoints
Cancer cell-model screening
Cell-line specific sensitivity profile
Cytotoxicity endpoint review per cancer model
In vivo cervical cancer model research
Orthotopic xenograft model response
Tumor growth and STAT3 pathway markers
Cucurbitacin SAR studies
Differential target engagement among analogs
Ecdysteroid receptor and Hsp90 selectivity comparison

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

516.30870374 Da

Monoisotopic Mass

516.30870374 Da

Heavy Atom Count

37

Melting Point

151-152°C

UNII

5I62H4ORC7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cucurbitacin_D

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

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